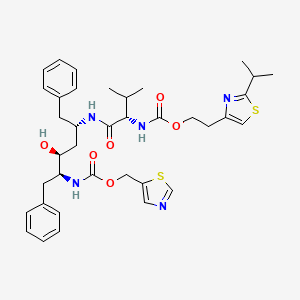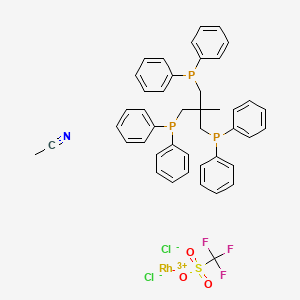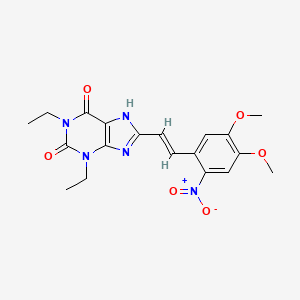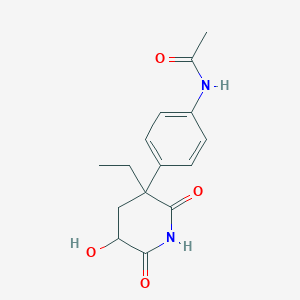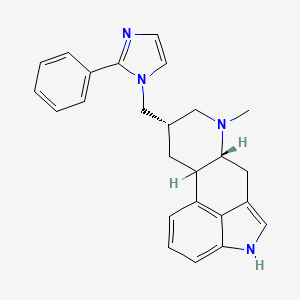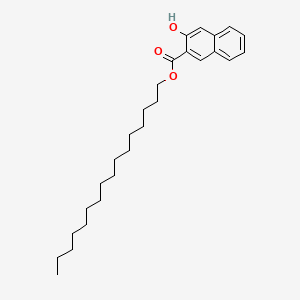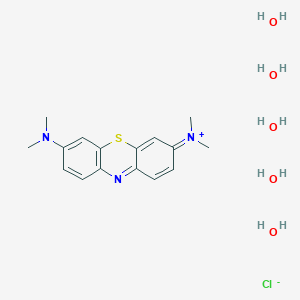
Methylene blue pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylene blue pentahydrate is a crystalline form of methylene blue, a heterocyclic aromatic chemical compound with the chemical formula C₁₆H₁₈N₃SCl. It was first synthesized in 1876 by Heinrich Caro. Methylene blue is widely used in various fields, including chemistry, biology, and medicine, due to its distinctive blue color and redox properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylene blue pentahydrate can be synthesized through the recrystallization of methylene blue in hydrochloric acid aqueous solution. The pentahydrate form is obtained by controlling the water content and temperature during the recrystallization process .
Industrial Production Methods: Industrial production of this compound involves the same principles as laboratory synthesis but on a larger scale. The process includes the careful control of temperature and humidity to ensure the formation of the pentahydrate crystalline state .
Chemical Reactions Analysis
Types of Reactions: Methylene blue pentahydrate undergoes various chemical reactions, including oxidation, reduction, and photodegradation.
Common Reagents and Conditions:
Oxidation: Methylene blue can be oxidized by various oxidizing agents, such as hydrogen peroxide.
Reduction: It can be reduced to leukomethylene blue using reducing agents like sodium dithionite.
Photodegradation: Methylene blue undergoes photodegradation in the presence of light and oxygen, leading to the formation of colorless products.
Major Products Formed:
Oxidation: Oxidized methylene blue.
Reduction: Leukomethylene blue.
Photodegradation: Colorless degradation products.
Scientific Research Applications
Methylene blue pentahydrate has a wide range of applications in scientific research:
Mechanism of Action
Methylene blue exerts its effects through several mechanisms:
Redox Reactions: It acts as an electron donor and acceptor, participating in redox reactions.
Enzyme Inhibition: Inhibits guanylate cyclase, reducing cyclic GMP levels and affecting vascular smooth muscle relaxation.
Mitochondrial Function: Stabilizes mitochondrial function and reduces the generation of reactive oxygen species.
Comparison with Similar Compounds
Methylene blue pentahydrate is unique compared to other similar compounds due to its specific crystalline form and hydration state. Similar compounds include:
Leukomethylene blue: The reduced form of methylene blue.
Azure B: A related dye with similar staining properties.
Thionine: Another phenothiazine dye with similar redox properties.
This compound stands out due to its stability and specific applications in various fields, making it a valuable compound in scientific research and industry.
Properties
CAS No. |
32680-41-4 |
|---|---|
Molecular Formula |
C16H28ClN3O5S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;pentahydrate |
InChI |
InChI=1S/C16H18N3S.ClH.5H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;;;/h5-10H,1-4H3;1H;5*1H2/q+1;;;;;;/p-1 |
InChI Key |
MPJUMPKAHSMDLF-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.O.O.O.O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


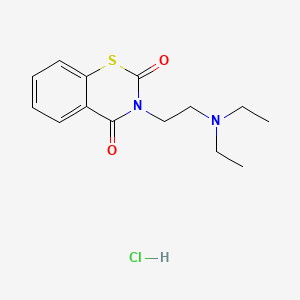
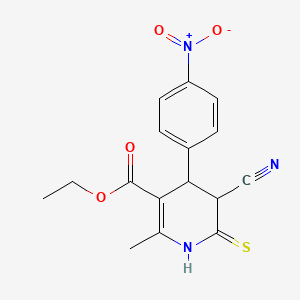
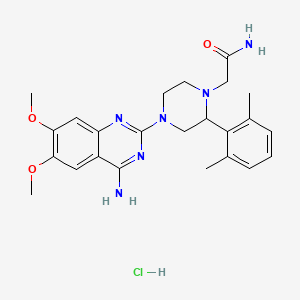


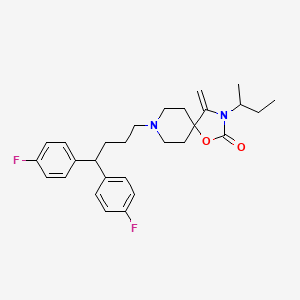

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
